molecular formula C38H68N2O13S B1221923 Erythromycin thiocyanate CAS No. 7704-67-8

Erythromycin thiocyanate

Cat. No.: B1221923
CAS No.: 7704-67-8
M. Wt: 793.0 g/mol
InChI Key: WVRRTEYLDPNZHR-YZPBMOCRSA-N
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Biochemical Analysis

Biochemical Properties

Erythromycin thiocyanate plays a crucial role in biochemical reactions by interacting with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides during protein synthesis . This interaction prevents the elongation of the peptide chain, effectively halting bacterial growth. This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression by modulating the activity of certain transcription factors . Additionally, it can affect cellular metabolism by altering the production of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds between amino acids. As a result, protein synthesis is halted, leading to bacterial cell death. This compound also affects gene expression by inhibiting the transcription of specific genes involved in bacterial growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . Over time, this compound can degrade, leading to a reduction in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, necessitating careful monitoring and adjustment of dosages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its biosynthesis and degradation . It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in bacterial growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, as it needs to be in proximity to its target ribosomes to exert its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of erythromycin thiocyanate typically involves the following steps :

    Washing: The crude this compound product is washed with purified water at 40-60°C.

    Dissolution: The washed product is dissolved in acetone at 38-48°C, with the volume of acetone being 1-4 times that of the crude product.

    pH Adjustment: The pH is adjusted to 9.0-10.5 using an alkaline solution.

    Phase Separation: The solution is washed with saturated sodium chloride, and the water phase is discarded.

    Thiocyanate Addition: Thiocyanate is added to the acetone solution, followed by acidification, crystallization, filtration, washing with purified water, and drying to obtain the final this compound product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes involving Saccharopolyspora erythraea. The fermentation broth is processed to extract erythromycin, which is then converted to this compound through the steps mentioned above .

Chemical Reactions Analysis

Types of Reactions: Erythromycin thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Erythromycin thiocyanate has a wide range of applications in scientific research, including :

    Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics.

    Biology: Studied for its antibacterial properties and its role in inhibiting protein synthesis in bacteria.

    Medicine: Used in the development of antibiotics for treating bacterial infections, especially in patients allergic to penicillin.

    Industry: Employed in the large-scale production of erythromycin derivatives such as azithromycin and clarithromycin.

Comparison with Similar Compounds

Erythromycin thiocyanate is part of the macrolide group of antibiotics, which includes similar compounds such as :

    Azithromycin: Known for its improved acid stability and longer half-life compared to erythromycin.

    Clarithromycin: Has enhanced antibacterial activity and better pharmacokinetic properties.

    Roxithromycin: Similar to erythromycin but with improved oral bioavailability and fewer gastrointestinal side effects.

Uniqueness: this compound is unique due to its specific use as an intermediate in the synthesis of other macrolide antibiotics. Its ability to undergo various chemical reactions makes it a valuable compound in the pharmaceutical industry .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRTEYLDPNZHR-YZPBMOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858755
Record name Erythromycin thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7704-67-8
Record name Erythromycin thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7704-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin thiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERYTHROMYCIN THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin thiocyanate
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Reactant of Route 3
Erythromycin thiocyanate
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Erythromycin thiocyanate
Reactant of Route 5
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Reactant of Route 6
Erythromycin thiocyanate

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